3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a furan derivative with an indole derivative under specific reaction conditions. For example, the reaction may be carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophilic reagents (e.g., bromine for halogenation) . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol .
Scientific Research Applications
3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include other indole derivatives and furan-containing molecules, such as:
- 2-(furan-2-yl)-4-phenoxy-quinoline
- 5-((2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol
Uniqueness
What sets 3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-[(2-methylphenyl)methyl]indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c1-15-7-2-3-8-16(15)14-23-18-10-5-4-9-17(18)22(26,21(23)25)13-19(24)20-11-6-12-27-20/h2-12,26H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJPCFWDFWLUKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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